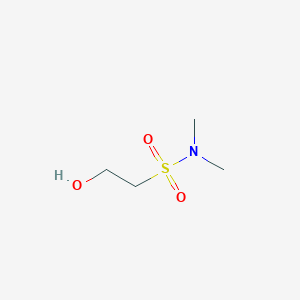

2-Hydroxyethanesulfonic acid dimethylamide

Description

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDLBIGTOVHVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647550 | |

| Record name | 2-Hydroxy-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89747-69-3 | |

| Record name | 2-Hydroxy-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N,N-dimethylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethanesulfonic acid dimethylamide typically involves the reaction of 2-Hydroxyethanesulfonic acid with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethanesulfonic acid dimethylamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: The sulfonic acid group can be reduced to sulfonate salts under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted ethane compounds .

Scientific Research Applications

Biochemical Research

2-Hydroxyethanesulfonic acid dimethylamide plays a significant role in biochemical studies. It is often utilized as a buffer in biological experiments due to its ability to maintain pH stability in aqueous solutions. This is crucial for enzyme activity assays and cell culture applications.

Case Study: Enzyme Activity Assays

- In a study examining enzyme kinetics, researchers used this compound to maintain a stable pH during reactions involving various substrates. The results indicated enhanced enzyme activity and reproducibility compared to other buffering agents.

Pharmaceutical Development

The compound is also investigated for its potential applications in drug formulation and delivery systems. Its properties allow for the development of more effective pharmaceutical agents by enhancing solubility and bioavailability.

Case Study: Drug Solubility Enhancement

- A research team explored the use of this compound in formulating a poorly soluble drug. By incorporating this compound, they achieved a significant increase in solubility, leading to improved therapeutic efficacy.

Surfactant Production

This compound is employed in the manufacture of biodegradable surfactants. These surfactants are used in personal care products due to their mildness and effectiveness.

| Application | Details |

|---|---|

| Surfactant Type | Anionic surfactants |

| Properties | High foaming, biodegradable |

| Industries | Cosmetics, household cleaning products |

Material Science

In material science, this compound is explored for its potential use in creating polymers with specific properties such as enhanced flexibility and strength.

Case Study: Polymer Development

- Researchers synthesized a new polymer incorporating this compound, resulting in materials with superior mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxyethanesulfonic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Sodium 2-Hydroxyethyl Sulfonate

- Structure : Sodium salt of 2-hydroxyethanesulfonic acid (C2H5NaO4S; MW 148.11) .

- Physical Properties: Highly water-soluble, ionic structure. No explicit melting point reported, but sodium salts typically exhibit higher thermal stability than free acids or amides.

- Applications : Used in detergents and pharmaceuticals due to its surfactant properties.

- Key Differences : The ionic nature of the sodium salt enhances water solubility compared to the dimethylamide derivative, which has reduced polarity due to the amide group .

Magnesium Bis-Acetaminoethanesulfonate (LBK-527)

- Structure: Magnesium complex with acetaminoethanesulfonate ligands .

- Physical Properties : White crystalline powder, odorless, and highly water-soluble.

- Applications: Potential use in medicinal chemistry or catalysis.

- Key Differences : The magnesium counterion and acetamide substituents alter solubility and reactivity compared to the dimethylamide derivative. LBK-527’s ionic structure may favor coordination chemistry applications .

2-Hydroxyethanesulfonic Acid (Isethionic Acid)

- Structure : Free acid form (C2H6O4S; MW 126.13) .

- Physical Properties : Lower molecular weight and higher acidity (pKa ~1.5) than the dimethylamide derivative.

- Applications : Intermediate in surfactant synthesis.

- Key Differences : The absence of the dimethylamide group increases water solubility but reduces lipophilicity, limiting its use in organic-phase reactions .

Functional Group Comparison: Amide Derivatives

6-Chloro-9H-Purine-2-Sulfonic Acid Dimethylamide

Dimethyl Acetamide (DMAC)

- Structure: Simple acetamide derivative (C4H9NO; MW 87.12) .

- Physical Properties : Lower boiling point (165°C) and higher volatility than this compound.

- Applications : Industrial solvent.

- Key Differences : DMAC lacks the sulfonic acid group, reducing its acidity and limiting its use in ionic reactions. It is more hazardous due to neurotoxic effects .

Sources :

Biological Activity

2-Hydroxyethanesulfonic acid dimethylamide (also known as 2-Hydroxy-N,N-dimethylethane-1-sulfonamide) is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁NO₃S

- Molecular Weight : 153.2 g/mol

- Functional Groups : The compound features a sulfonamide group, a hydroxyl group (-OH), and two methyl groups attached to the nitrogen atom. These functional groups contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to folate metabolism. This inhibition can lead to altered cellular functions and may have therapeutic implications in conditions such as cancer and metabolic disorders.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways within cells. This modulation can result in various biological effects, including changes in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against a range of pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Studies have explored the compound's anticancer properties, focusing on its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Its interaction with specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate its full therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Sulfonamide | Antimicrobial/Anticancer | Hydroxyl and two methyl groups |

| Sulfamethoxazole | Sulfonamide | Antibiotic | Broad-spectrum antibacterial activity |

| Sulfadiazine | Sulfonamide | Antibiotic | Used primarily for toxoplasmosis |

| N-Acetylcysteine | Thiol | Antioxidant | Detoxifying agent |

This table highlights the unique properties of this compound compared to other sulfonamides, particularly its dual potential as an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethanesulfonic acid dimethylamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves reacting 2-hydroxyethanesulfonic acid with dimethylamine in the presence of an acid-activating agent (e.g., carbodiimides) and a catalyst. A two-step process is recommended: (1) activation of the sulfonic acid group via esterification or chlorination, followed by (2) nucleophilic substitution with dimethylamine. To improve yields, control reaction temperature (20–25°C), use anhydrous solvents, and monitor pH to avoid side reactions. Purification via recrystallization or column chromatography is advised .

Q. How can reverse-phase HPLC be optimized for the separation and quantification of this compound?

- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Adjust flow rates (1.0–1.5 mL/min) and column temperature (30–40°C) to enhance peak resolution. Calibrate with a reference standard and validate linearity (1–100 µg/mL). This method is scalable for isolating impurities in pharmacokinetic studies .

Q. What protocols are recommended for assessing the purity of this compound in laboratory settings?

- Methodological Answer : Combine chromatographic (HPLC, UPLC) and spectroscopic (NMR, FT-IR) techniques. For HPLC, use a C18 column with UV detection at 210–230 nm. Quantify impurities (<0.1%) via area normalization. Validate purity using elemental analysis (C, H, N, S) and compare with theoretical values. Thermal gravimetric analysis (TGA) can detect residual solvents or moisture .

Advanced Research Questions

Q. How does thermal stability influence the storage and application of this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and TGA to determine decomposition temperatures (Td) and melting points. For sodium hydroxyethyl sulfonate analogs, Td ranges from 200–250°C. Store the compound in airtight containers at 4°C, shielded from light. Pre-formulation studies should assess compatibility with excipients using accelerated stability testing (40°C/75% RH for 6 months) .

Q. What experimental designs are suitable for pharmacokinetic studies of this compound?

- Methodological Answer : Use in vivo models (e.g., rodents) with intravenous/oral administration. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via LC-MS/MS using deuterated internal standards. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) with non-compartmental analysis. Include metabolite profiling to identify sulfonic acid derivatives .

Q. How can researchers evaluate the biological activity of this compound as a potential antimicrobial agent?

- Methodological Answer : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC assays). For antifungal activity, use C. albicans in Sabouraud dextrose agar. Include cytotoxicity assays (e.g., MTT on mammalian cells) to determine selectivity indices. Reference compounds like hexamidine disethionate (a related sulfonate salt) show efficacy at 10–50 µM .

Q. How should contradictory data on synthesis yields or analytical results be resolved?

- Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, catalyst type). Use Design of Experiments (DoE) to isolate critical factors. Cross-validate results via inter-laboratory studies and meta-analysis. For HPLC discrepancies, compare column batches, mobile phase pH, and detector sensitivity .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion; wash skin immediately upon contact. Store in sealed containers away from oxidizers. Dispose via hazardous waste protocols. Refer to SDS guidelines for spill management and emergency response (e.g., eye irrigation with 0.9% saline) .

Methodological Frameworks

Q. How can systematic reviews integrate existing studies on this compound?

- Methodological Answer : Define a focused research question (e.g., "Efficacy in antimicrobial applications"). Use databases (PubMed, SciFinder) with keywords: "this compound," "synthesis," "pharmacokinetics." Screen for peer-reviewed studies (2000–2025). Assess bias via ROBINS-I tool. For meta-analysis, standardize data extraction (e.g., MIC values) and use random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.